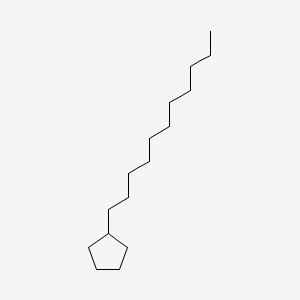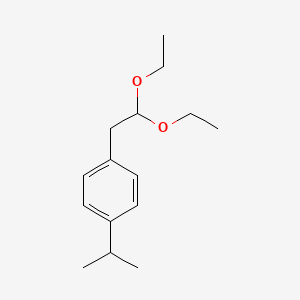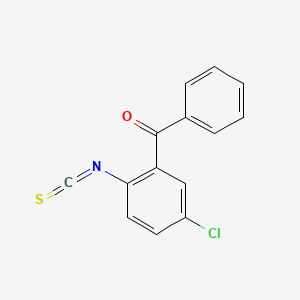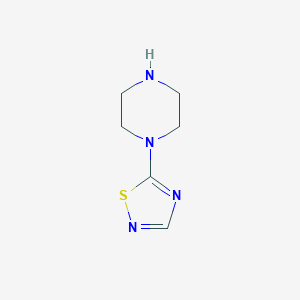![molecular formula C14H17NO4 B3055999 (R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one CAS No. 682746-13-0](/img/structure/B3055999.png)
(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further functionalization to introduce the phenylamino group . The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one may involve continuous flow processes to enhance efficiency and yield. The use of biocatalytic transaminase technology has been explored to achieve high enantiomeric excess and yield . This method involves a three-step flow process that includes the formation and reduction of an azide intermediate, followed by transamination to obtain the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylamino moiety.
Aplicaciones Científicas De Investigación
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Mecanismo De Acción
The mechanism of action of ®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of prolyl hydroxylase domain-containing proteins, forming hydrogen bonds and π-π interactions with key residues in the enzyme’s active site . These interactions disrupt the enzyme’s function, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure and is used in the synthesis of biologically active molecules.
2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: Another spirocyclic compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
®-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.
Propiedades
Número CAS |
682746-13-0 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(7R)-7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2/t13-/m1/s1 |
Clave InChI |
KAVBTTIIAFQRLE-CYBMUJFWSA-N |
SMILES |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
SMILES isomérico |
C1CC2(C[C@H](C1=O)ONC3=CC=CC=C3)OCCO2 |
SMILES canónico |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B3055916.png)













